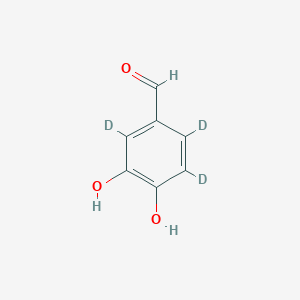

3,4-Dihydroxybenzaldehyde-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

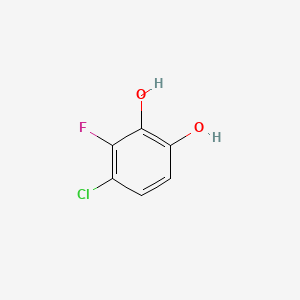

3,4-Dihydroxybenzaldehyde-d3: is an isotope-labeled compound of 3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde. It is a derivative where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer or marker due to its stable isotope labeling. The molecular formula of this compound is C7H6O3, and it has a molecular weight of 138.12 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

From Catechol-d4 and N-Methylformanilide: One common method involves the reaction of Catechol-d4 with N-Methylformanilide.

Condensation Reaction: Another method involves the condensation of catechol and glyoxalic acid under alkaline conditions, followed by oxidation and decarboxylation to yield 3,4-Dihydroxybenzaldehyde.

Industrial Production Methods: The industrial production of 3,4-Dihydroxybenzaldehyde-d3 often involves large-scale synthesis using the above methods, with careful control of reaction conditions to maximize yield and purity. The process may include additional steps for purification and decolorization to obtain a high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,4-Dihydroxybenzaldehyde-d3 can undergo oxidation reactions to form corresponding quinones.

Reduction: It can be reduced to form 3,4-dihydroxybenzyl alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 3,4-dihydroxybenzyl alcohol.

Substitution: Formation of ethers or esters depending on the substituent.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as a reactant in the synthesis of various organic compounds, including copolymers and thiazolidin-4-one ring systems .

Biology:

- Acts as an intermediate in the synthesis of biologically active molecules such as DL-threo-Droxidopa, a precursor of norepinephrine .

Medicine:

- Investigated for its potential as an apoptosis inducer in human leukemia cells .

- Studied for its cerebral protective effects against ischemia-reperfusion injury .

Industry:

Wirkmechanismus

3,4-Dihydroxybenzaldehyde-d3 exerts its effects primarily through its interaction with cellular pathways. For instance, it has been shown to reduce cerebral infarct volume and improve neurological function by increasing adenosine triphosphate (ATP) content in brain tissues. This is achieved by mitigating mitochondrial dysfunction and oxidative stress . The compound also inhibits neuronal apoptosis by regulating enzymes such as O-GlcNAc transferase, which is involved in energy metabolism pathways .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydroxybenzaldehyde: The non-deuterated form, used in similar applications but without the isotope labeling.

2,3-Dihydroxybenzaldehyde: Another isomer with different reactivity and applications.

4-Hydroxy-3-methoxybenzaldehyde (Vanillin): A structurally similar compound with distinct uses in flavoring and fragrance.

Uniqueness: 3,4-Dihydroxybenzaldehyde-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in tracer studies and metabolic research. This labeling allows for precise tracking and analysis in complex biological systems, providing insights that are not possible with non-labeled compounds .

Eigenschaften

Molekularformel |

C7H6O3 |

|---|---|

Molekulargewicht |

141.14 g/mol |

IUPAC-Name |

2,3,6-trideuterio-4,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i1D,2D,3D |

InChI-Schlüssel |

IBGBGRVKPALMCQ-CBYSEHNBSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])O)O)[2H] |

Kanonische SMILES |

C1=CC(=C(C=C1C=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)

![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)

![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)

![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)

![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)